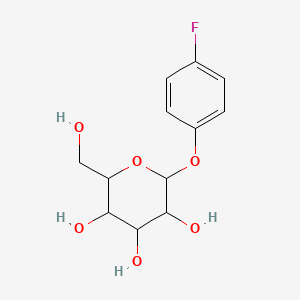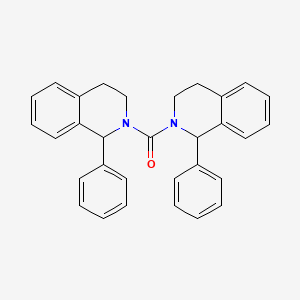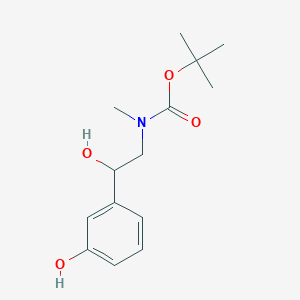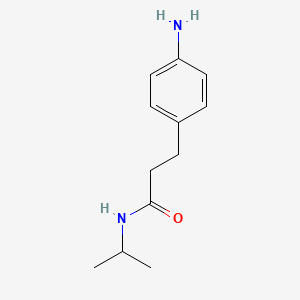
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩の合成には、いくつかの段階が含まれます。一般的な合成経路の1つは、スルホニル化剤の存在下でキノキサリン-2,3-ジオンをピペラジンと反応させることを含みます。 反応条件は通常、ジクロロメタンまたはジメチルホルムアミドなどの溶媒の使用を含み、反応は室温またはわずかに昇温した温度で行われます .
工業生産では、同様の反応条件を使用して合成をスケールアップできますが、より高い収率と純度を確保するためにパラメーターを最適化します。連続フローリアクターと自動システムの使用により、合成プロセスの効率と再現性を向上させることができます。
化学反応の分析
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、スルホン誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行でき、還元されたキノキサリン誘導体の生成につながります。
置換: 求核置換反応はピペラジン環で発生する可能性があり、アミンやチオールなどの求核剤がスルホニル基を置き換えて新しい誘導体を形成します。
これらの反応に使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩は、幅広い科学研究用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、特にプロテオミクス研究において、酵素阻害とタンパク質相互作用の研究に使用されています。
産業: この化合物は、医薬品の製造と、他の化学化合物の合成における中間体として使用されています。
科学的研究の応用
6-Piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions, particularly in proteomics research.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合することによって特定の酵素の活性を阻害し、基質の結合とそれに続く触媒作用を阻害します。この阻害は、標的となる特定の酵素または受容体に依存して、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩は、次のような他の類似化合物と比較することができます。
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン: この化合物は、塩酸基を含まないため、溶解度と反応性に影響を与える可能性があります。
ピペラジン誘導体: これらの化合物は、ピペラジン環構造を共有していますが、置換基が異なるため、化学的および生物学的特性が異なります。
キノキサリン誘導体: これらの化合物は、キノキサリンコア構造を持っていますが、置換基が異なるため、反応性と用途が異なります。
6-ピペラジン-1-イルスルホニルキノキサリン-2,3-ジオン;塩酸塩の独自性は、独特の化学的および生物学的特性を与える官能基の特定の組み合わせにあります。
特性
分子式 |
C12H13ClN4O4S |
|---|---|
分子量 |
344.77 g/mol |
IUPAC名 |
6-piperazin-1-ylsulfonylquinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C12H12N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2;1H |
InChIキー |
QUKCRCPLQVRYFH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=NC(=O)C(=O)N=C3C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)



![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)



![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)
